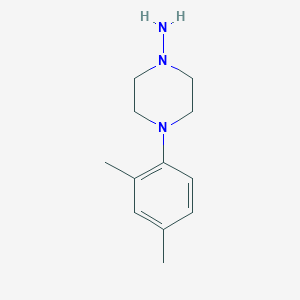

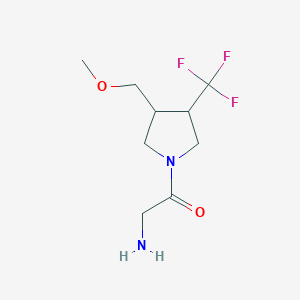

1-(2,4-ジメチルフェニル)ピペラジン-4-アミン

説明

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the synthesis of 2-substituted chiral piperazines .科学的研究の応用

押収された物質の同定と分析

「1-(2,4-ジメチルフェニル)ピペラジン-4-アミン」を含むピペラジン類は、押収された物質によく見られます。 それらは、ガスクロマトグラフィー質量分析法 (GC-MS)、高速液体クロマトグラフィー (HPLC)、フーリエ変換赤外分光法 (FTIR) などのさまざまな方法を使用して同定および分析されます .

ピペラジン誘導体の合成

「1-(2,4-ジメチルフェニル)ピペラジン-4-アミン」は、ピペラジン誘導体の合成に使用されます。 最近の方法は、1,2-ジアミン誘導体とスルホニウム塩の環化、ウギ反応、N-求核剤によるアジリジンの開環、アミノ基を持つアルキンの分子間環状付加、平行固相合成、光触媒合成などがあります .

生物学的および薬理学的活性

ピペラジンとその誘導体、特に「1-(2,4-ジメチルフェニル)ピペラジン-4-アミン」は、幅広い生物学的および薬理学的活性を示します。 それらは、トリメタジジン、ラノラジン、ベフラルリン、アリピプラゾール、クエチアピン、インジナビル、シタグリプチン、ベスティピタントなどの薬物に広く使用されています .

2-置換キラルピペラジンの合成

「1-(2,4-ジメチルフェニル)ピペラジン-4-アミン」は、保護された1,2-ジアミンと2-ブロモエチルジフェニルスルホニウムトリフラートを塩基性条件下で反応させることにより、2-置換キラルピペラジンの合成に使用できます .

ピペラジノピロリジノンの合成

「1-(2,4-ジメチルフェニル)ピペラジン-4-アミン」は、ピペラジノピロリジノンの合成に使用できます。 重要なステップには、ジアミンと、その場で生成されたスルホニウム塩との間のアザ-マイケル付加が含まれます .

作用機序

Target of Action

It is known that some piperazine derivatives have significant pharmacophoric activities . They have been tested for antibacterial and antifungal activities against various organisms such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus .

Mode of Action

It is known that piperazine derivatives can interfere with the natural life cycle of bacteria, thus creating evolutionary pressure on them .

Biochemical Pathways

It is known that piperazine derivatives can affect a wide range of biological and pharmaceutical activities .

Result of Action

Many synthesized compounds of the piperazine family have shown significant antimicrobial and antifungal properties .

生化学分析

Biochemical Properties

4-(2,4-Dimethylphenyl)piperazin-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain. The interaction between 4-(2,4-Dimethylphenyl)piperazin-1-amine and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for cognitive functions . Additionally, this compound has shown interactions with other proteins involved in neurotransmission, potentially affecting synaptic signaling and plasticity.

Cellular Effects

The effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those related to neurotransmitter release and uptake. This compound can modulate gene expression, leading to changes in the production of proteins involved in synaptic function and plasticity. Furthermore, 4-(2,4-Dimethylphenyl)piperazin-1-amine affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(2,4-Dimethylphenyl)piperazin-1-amine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 4-(2,4-Dimethylphenyl)piperazin-1-amine can modulate the activity of other enzymes and proteins involved in neurotransmission, further influencing synaptic function and plasticity . Changes in gene expression induced by this compound also contribute to its molecular effects, as it can upregulate or downregulate the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to 4-(2,4-Dimethylphenyl)piperazin-1-amine has been shown to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .

Dosage Effects in Animal Models

The effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and improve memory retention. At higher doses, it can lead to toxic effects, including neurotoxicity and impaired motor function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

4-(2,4-Dimethylphenyl)piperazin-1-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization. Additionally, it can affect metabolite levels, leading to changes in the concentrations of specific molecules within cells .

Transport and Distribution

Within cells and tissues, 4-(2,4-Dimethylphenyl)piperazin-1-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 4-(2,4-Dimethylphenyl)piperazin-1-amine can influence its activity and function, as its presence in different cellular regions can affect its interactions with biomolecules .

Subcellular Localization

The subcellular localization of 4-(2,4-Dimethylphenyl)piperazin-1-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical properties and cellular effects .

特性

IUPAC Name |

4-(2,4-dimethylphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-3-4-12(11(2)9-10)14-5-7-15(13)8-6-14/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENRVVIBVZXKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

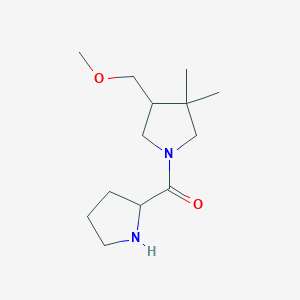

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)

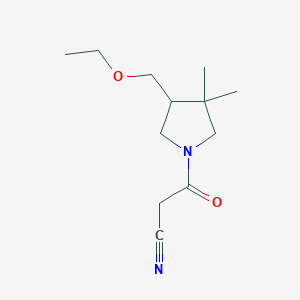

![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)

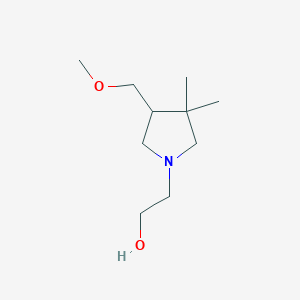

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)

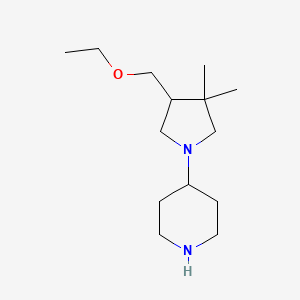

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)